

Application Note and Protocol: Sudan Red B Staining for Frozen Tissue Sections

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Compound of Interest

Compound Name: *Sudan Red B*

Cat. No.: *B1584857*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Sudan Red B is a lipophilic (fat-soluble) diazo dye used for the histological visualization of neutral lipids, triglycerides, and lipoproteins in tissue samples.^{[1][2][3]} The staining principle relies on the dye's higher solubility in lipids than in its solvent.^{[4][5]} When tissue sections are immersed in a **Sudan Red B** solution, the dye selectively partitions into the lipid droplets, coloring them an intense red. This method is particularly valuable for studying metabolic disorders, assessing drug-induced steatosis, and characterizing lipid distribution in various tissues. Because the solvents used in paraffin embedding dissolve lipids, this technique is exclusively performed on frozen tissue sections.^{[1][4][6]}

Applications in Research and Drug Development

- Metabolic Research: Visualization and semi-quantitative assessment of lipid accumulation in tissues like the liver, adipose tissue, and muscle in models of obesity, diabetes, and atherosclerosis.
- Toxicology and Drug Development: Identifying and evaluating drug-induced steatosis (fatty liver), a common form of liver toxicity.^[7]
- Pathology: Diagnosing pathologies characterized by abnormal lipid deposition.^[1]

- Forensic Science: Used in fingerprinting techniques.[\[1\]](#)

Experimental Protocol

This protocol provides a detailed methodology for staining frozen tissue sections with **Sudan Red B**.

1. Materials and Reagents

Reagent/Material	Supplier & Catalog No. (Example)	Storage Conditions
Sudan Red B	Sigma-Aldrich, e.g., 199664	Room Temperature
Propylene Glycol	Sigma-Aldrich, e.g., P4347	Room Temperature
Optimal Cutting Temperature (OCT) Compound	VWR, e.g., 25608-930	4°C
Isopentane (2-methylbutane)	Sigma-Aldrich, e.g., 277258	Room Temperature
Formalin (10% Neutral Buffered)	Sigma-Aldrich, e.g., HT501128	Room Temperature
Harris Hematoxylin	Sigma-Aldrich, e.g., HHS16	Room Temperature
Glycerin Jelly Mounting Medium	Sigma-Aldrich, e.g., GG1	Room Temperature
Glass Slides and Coverslips	Fisher Scientific	Room Temperature
Cryostat	N/A	-20°C
Liquid Nitrogen	N/A	N/A

2. Solution Preparation

Solution Name	Preparation Steps	Stability/Storage
Sudan Red B Staining Solution (0.7% w/v)	<ol style="list-style-type: none">1. Add 0.7 g of Sudan Red B powder to 100 mL of propylene glycol.2. Heat the solution to 100°C for a few minutes while stirring continuously until the dye is completely dissolved.^[1]3. Filter the hot solution through a Whatman No. 2 filter paper.4. Allow the solution to cool to room temperature.	Stable for up to 1 year when stored at 60°C. ^[1]
85% Propylene Glycol	<ol style="list-style-type: none">1. Mix 85 mL of propylene glycol with 15 mL of distilled water.^[1]	Stable at room temperature.
Baker's Formal-Calcium Fixative	<ol style="list-style-type: none">1. 10 mL 40% Formaldehyde2. 10 mL 10% Calcium Chloride (anhydrous)3. 80 mL Distilled Water	Stable at room temperature.

3. Tissue Preparation and Sectioning

- Tissue Freezing:
 - Rapidly snap-freeze fresh tissue specimens (not exceeding 5 mm in thickness) in isopentane pre-cooled with liquid nitrogen.^{[8][9]}
 - Embed the frozen tissue in OCT compound within a cryomold.
 - Store the frozen blocks at -80°C until sectioning.^{[8][9]}
- Cryosectioning:
 - Equilibrate the tissue block to the cryostat temperature (typically -20°C).^[9]
 - Cut sections at a thickness of 8-12 µm.^[4]

- Mount the sections onto pre-cleaned and labeled glass slides.
- Air dry the slides for 30-60 minutes at room temperature.[\[6\]](#)

4. Staining Procedure

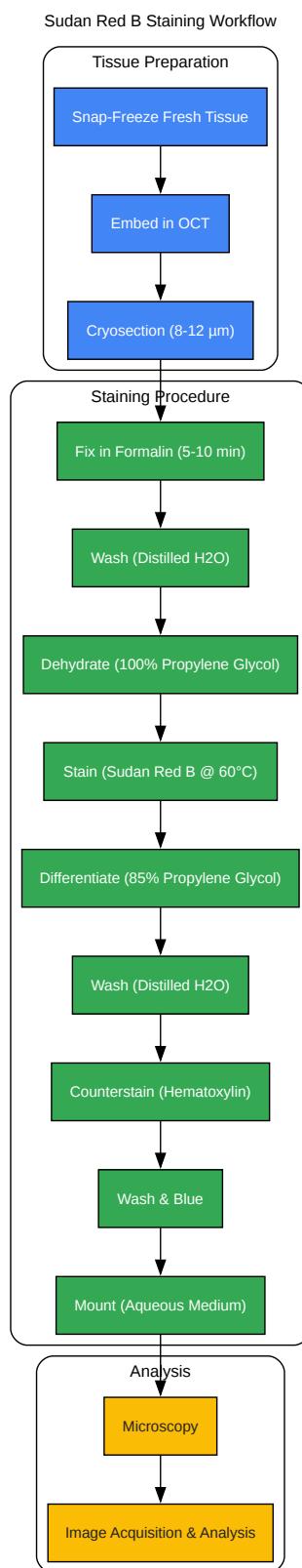
- Fixation: Immerse the slides in 10% neutral buffered formalin or Baker's Formal-Calcium fixative for 5-10 minutes at room temperature.[\[4\]](#)
- Washing: Rinse the slides thoroughly with three changes of distilled water.
- Dehydration: Place the slides in 100% propylene glycol for 5 minutes. This step is crucial to prevent carrying water into the staining solution.[\[4\]](#)
- Staining: Stain the sections in the pre-warmed (60°C) **Sudan Red B** solution for 8-10 minutes.[\[6\]](#)
- Differentiation: Transfer the slides to an 85% propylene glycol solution for 3-5 minutes to remove excess stain.[\[6\]](#)[\[7\]](#)
- Washing: Rinse the slides with two changes of distilled water.
- Counterstaining: Immerse the slides in Harris Hematoxylin for 30-60 seconds to stain the cell nuclei.
- Blueing: Wash the slides in running tap water for 3-5 minutes until the nuclei turn blue.[\[10\]](#)
- Mounting: Mount the coverslip using an aqueous mounting medium such as glycerin jelly.[\[4\]](#)
Avoid using organic solvent-based mounting media as they will dissolve the stained lipids.[\[4\]](#)

5. Expected Results

Tissue Component	Stained Color
Lipids/Fat Droplets	Bright Red
Nuclei	Blue/Purple
Cytoplasm	Light Pink/Colorless

Visual Workflow and Logic

Below are diagrams illustrating the key workflows for this protocol.



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Caption: Experimental workflow for **Sudan Red B** staining of frozen tissue sections.

Caption: The physical principle of lipid staining by **Sudan Red B** dye.

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